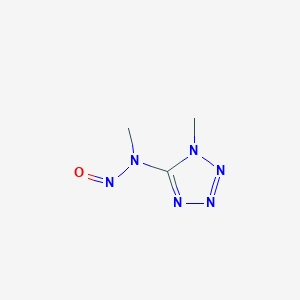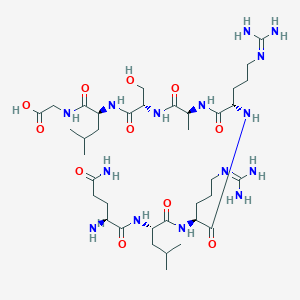![molecular formula C17H9BrF3N3O2S2 B14173045 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrrolopyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of bromine, phenylsulfonyl, and trifluoromethyl-thiazolyl groups further adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- typically involves multi-step organic reactions. The process may start with the formation of the pyrrolopyridine core, followed by the introduction of the bromine, phenylsulfonyl, and trifluoromethyl-thiazolyl groups through various substitution reactions. Common reagents used in these steps include brominating agents, sulfonyl chlorides, and trifluoromethylating agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems would be essential to manage the complex reaction conditions and ensure consistent quality. Safety measures would also be critical due to the potential hazards associated with the reagents and intermediates used in the synthesis.
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The bromine, phenylsulfonyl, and trifluoromethyl-thiazolyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in a wide variety of derivatives with different substituents.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit biological activity that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer effects.
Industry: Its reactivity and functional groups make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse modes of action, including inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The core structure without additional substituents.
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A simpler derivative with only the bromine and phenylsulfonyl groups.
3-[4-(Trifluoromethyl)-2-thiazolyl]-1H-pyrrolo[2,3-b]pyridine: A derivative with the trifluoromethyl-thiazolyl group.
Uniqueness
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C17H9BrF3N3O2S2 |
|---|---|
分子量 |
488.3 g/mol |
IUPAC名 |
2-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C17H9BrF3N3O2S2/c18-10-6-12-13(16-23-14(9-27-16)17(19,20)21)8-24(15(12)22-7-10)28(25,26)11-4-2-1-3-5-11/h1-9H |
InChIキー |
FXGRFLHBOMSXAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=NC(=CS4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


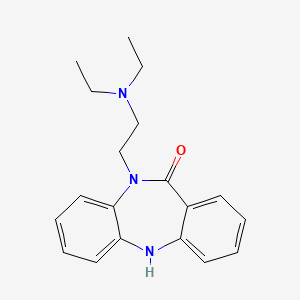
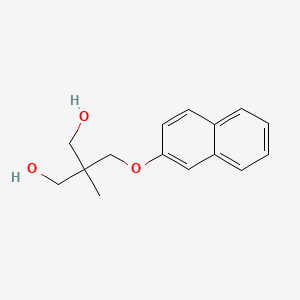
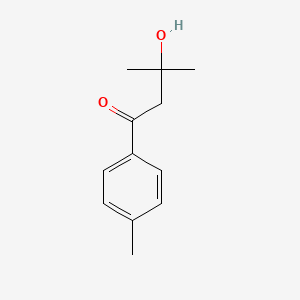
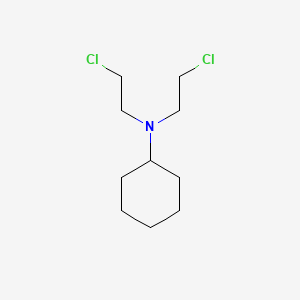
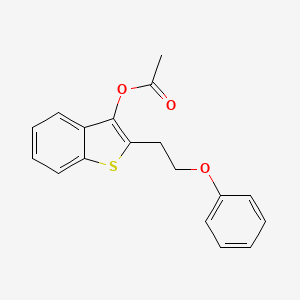
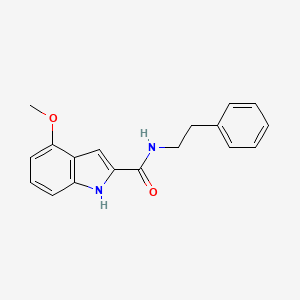
![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
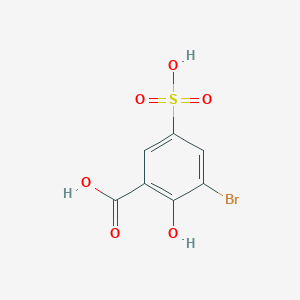
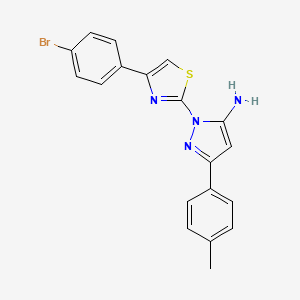
![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)

